molecular formula C8H16N2O2 B13062664 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

Cat. No.: B13062664
M. Wt: 172.22 g/mol
InChI Key: VZPPBICTEWLGBT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring with an aminomethyl substituent at the 5-position and a tert-butyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a carbonyl compound. For example, the reaction of 3-tert-butyl-2-oxazolidinone with formaldehyde and ammonia can yield the desired compound. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The oxazolidinone ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-oxazolidinone: Lacks the tert-butyl group, which may affect its reactivity and binding properties.

    3-tert-butyl-2-oxazolidinone: Lacks the aminomethyl group, which may reduce its potential for hydrogen bonding and interactions with biological targets.

    5-(Hydroxymethyl)-3-tert-butyl-1,3-oxazolidin-2-one: Contains a hydroxymethyl group instead of an aminomethyl group, which may alter its chemical reactivity and biological activity.

Uniqueness

The presence of both the aminomethyl and tert-butyl groups in 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one makes it unique compared to similar compounds

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

5-(aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5,9H2,1-3H3

InChI Key

VZPPBICTEWLGBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1=O)CN

Origin of Product

United States

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